D1 Receptor Affinity: Zicronapine Binds with Sub-to-Low Nanomolar Ki While Risperidone and Olanzapine Show Negligible to Moderate D1 Engagement
In a radioligand displacement assay using human recombinant D1 receptors, zicronapine exhibited high D1 affinity with Ki = 3.21 nmol/L [1]. Under the same assay conditions in the same study, risperidone showed only weak D1 affinity that could not be reliably quantified [1]. Cross-study binding data from the standardized Nature comparator panel confirm that risperidone D1 Ki = 430 nM and olanzapine D1 Ki = 31 nM [2], meaning zicronapine's D1 affinity exceeds that of risperidone by a factor of >130 and that of olanzapine by a factor of ~10. Clozapine, the only approved antipsychotic with notable D1 engagement, shows D1 Ki = 22.9 nM [3], still approximately 7-fold weaker than zicronapine. This rank order — zicronapine ≫ clozapine > olanzapine ≫ risperidone — establishes zicronapine as the most potent D1 antagonist among clinically studied antipsychotics.
| Evidence Dimension | Dopamine D1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Zicronapine Ki (D1) = 3.21 nM [1]; alternative BindingDB value = 0.13–0.56 nM [4] |
| Comparator Or Baseline | Risperidone D1 Ki = 430 nM (Nature table [2]); Olanzapine D1 Ki = 31 nM (Nature table [2]) or 11.7 nM (PMC table [3]); Clozapine D1 Ki = 22.9 nM [3] |
| Quantified Difference | Zicronapine D1 affinity is ≥130-fold higher than risperidone, ≥7–10-fold higher than olanzapine, and ~7-fold higher than clozapine |
| Conditions | Radioligand displacement with [3H]SCH 23390 at recombinant human D1 receptors; zicronapine and risperidone data from same study [1]; olanzapine and clozapine comparator Ki values from independent standardized binding panels [2][3] |
Why This Matters
Potent D1 antagonism is hypothesized to confer pro-cognitive benefit via modulation of prefrontal dopamine tone, a mechanism absent in almost all marketed antipsychotics; this makes zicronapine irreplaceable for studies of D1-mediated cognitive endpoints.
- [1] 齐洛那平临床前体外及体内抗精神分裂症药效的初步研究. 中华精神科杂志, 2022, Issue 6. https://med.wanfangdata.com.cn/Paper/Detail/PeriodicalPaper_zhjsk202206005 View Source
- [2] Table 1. In Vitro Receptor Binding Affinities and Neurotransmitter Re-Uptake Inhibition by Ziprasidone, Olanzapine, Risperidone, and Haloperidol (Ki in nM). Nature. https://preview-www.nature.com/articles/1395273/tables/1 View Source
- [3] Table 1. Affinity Values (Ki) of Compounds at Human D1R, 5-HT1AR, 5-HT2AR, and 5-HT2CR. PMC8498988. https://pmc.ncbi.nlm.nih.gov/articles/PMC8498988/table/tbl1/ View Source
- [4] BindingDB, BDBM50547397. Affinity data for LU-31-130 at human D1 receptor (Ki = 0.130–0.560 nM). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50547397 View Source
